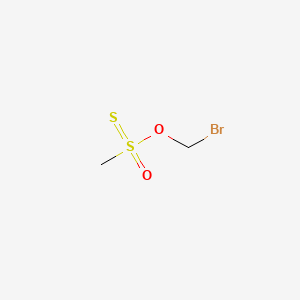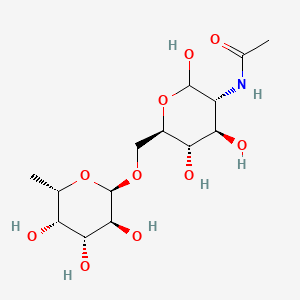
4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is identified as a spin label , which are often used in electron paramagnetic resonance (EPR) spectroscopy to study dynamics and structure of proteins and membranes.
Mode of Action
As a spin label, it likely interacts with its targets by attaching itself to the target molecule, allowing the molecule’s movements and interactions to be observed via EPR spectroscopy .
Biochemical Pathways
As a spin label, it is typically used to study the dynamics and structure of proteins and membranes, which are involved in numerous biochemical pathways .
Pharmacokinetics
As a research tool, its bioavailability would depend on the specific experimental setup .
Result of Action
As a spin label, its primary function is to enable the study of molecular dynamics and structures, rather than to induce specific cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its function as a spin label .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline typically involves the bromination of 3-hydroxymethyl-2,2,5,5-tetramethyl-delta3-pyrroline. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroline compounds .
Scientific Research Applications
4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is widely used in scientific research, particularly as a spin label. Spin labels are used in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules . This compound is also used in the study of protein folding, conformational changes, and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another spin label used in similar applications.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used spin label and radical scavenger.
Uniqueness
4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is unique due to its specific bromine substitution, which can provide distinct reactivity and labeling properties compared to other spin labels like TEMPOL and TEMPO .
Properties
IUPAC Name |
(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-8(2)6(5-12)7(10)9(3,4)11(8)13/h12-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTHJJGLOUGJOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)Br)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652493 |
Source


|
| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020720-07-3, 85591-93-1 |
Source


|
| Record name | 4-Bromo-2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020720-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)






![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)


![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)

